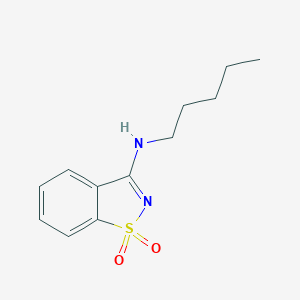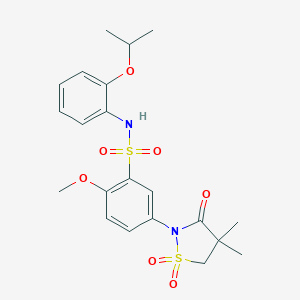![molecular formula C17H23N5O B253856 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one](/img/structure/B253856.png)
6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one, also known as EKI-785, is a small molecule inhibitor that has shown potential in the treatment of cancer. This compound belongs to the class of tyrosine kinase inhibitors, which are known to inhibit the activity of specific enzymes that are involved in the growth and proliferation of cancer cells.
Mecanismo De Acción
The mechanism of action of 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one involves the inhibition of specific tyrosine kinases that are involved in the growth and proliferation of cancer cells. By inhibiting these enzymes, 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one can prevent the activation of downstream signaling pathways that promote the growth and survival of cancer cells.
Biochemical and Physiological Effects:
6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, induce apoptosis (programmed cell death), and inhibit angiogenesis (the formation of new blood vessels). These effects are mediated through the inhibition of specific tyrosine kinases that are involved in these processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has also been extensively studied, and its mechanism of action is well understood. However, there are some limitations to its use in lab experiments. It can be difficult to determine the optimal dosage and treatment duration, and it may not be effective against all types of cancer.
Direcciones Futuras
There are several future directions for the study of 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one. One area of research is the development of more potent and selective tyrosine kinase inhibitors. Another area of research is the identification of biomarkers that can predict the response to 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one treatment. Additionally, the combination of 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one with other cancer treatments, such as chemotherapy and radiation therapy, is an area of active research. Overall, the study of 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one has the potential to lead to the development of new and effective cancer treatments.
Métodos De Síntesis
The synthesis of 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one involves the reaction of 4-(4-methylpiperazin-1-yl)aniline with ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate in the presence of a catalyst. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
Aplicaciones Científicas De Investigación
6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one has been extensively studied for its potential in the treatment of cancer. It has been shown to inhibit the activity of several tyrosine kinases, including EGFR, HER2, and VEGFR. These enzymes are known to play a critical role in the growth and proliferation of cancer cells. By inhibiting their activity, 6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one can prevent the growth and spread of cancer cells.
Propiedades
Nombre del producto |
6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one |
|---|---|
Fórmula molecular |
C17H23N5O |
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
6-ethyl-2-[4-(4-methylpiperazin-1-yl)anilino]-1H-pyrimidin-4-one |
InChI |
InChI=1S/C17H23N5O/c1-3-13-12-16(23)20-17(18-13)19-14-4-6-15(7-5-14)22-10-8-21(2)9-11-22/h4-7,12H,3,8-11H2,1-2H3,(H2,18,19,20,23) |
Clave InChI |
PACNHFCSZOEZHS-UHFFFAOYSA-N |
SMILES isomérico |
CCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES |
CCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
SMILES canónico |
CCC1=CC(=O)N=C(N1)NC2=CC=C(C=C2)N3CCN(CC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-chlorophenyl)-6-methyl-3-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B253774.png)
![N-[5-methyl-4-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B253775.png)


![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[2-(2-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B253781.png)
![2-methoxy-N-methyl-5-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253782.png)
![2-(4-{[4-(2-Furoyl)-1-piperazinyl]sulfonyl}-3-methylphenyl)-4,4-dimethyl-3-isothiazolidinone 1,1-dioxide](/img/structure/B253783.png)
![4-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-N-ethyl-2-methyl-N-[2-(4-pyridinyl)ethyl]benzenesulfonamide](/img/structure/B253784.png)
![Ethyl 4-({[4-(4,4-dimethyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)phenyl]sulfonyl}amino)piperidine-1-carboxylate](/img/structure/B253787.png)
![N-[3-(1,1-dioxido-2-isothiazolidinyl)phenyl]-4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)benzenesulfonamide](/img/structure/B253791.png)

![2-{[5-(1,1-Dioxido-1,2-thiazinan-2-yl)-2-methoxyphenyl]sulfonyl}-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B253803.png)
